molecular formula C7H12ClN3O3 B118432 Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride CAS No. 70028-95-4

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

Cat. No.: B118432
CAS No.: 70028-95-4
M. Wt: 221.64 g/mol
InChI Key: PTXLKVODAFRGDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ternidazole hydrochloride, a hydroxymetabolite derived from nitroimidazole, exhibits antiprotozoic properties . It is effective against protozoan organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

Ternidazole hydrochloride is a prodrug and antiprotozoal agent. The nitro group of the compound is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Biochemical Pathways

It is known that the compound interferes with the dna synthesis of the protozoan organisms, leading to their death .

Pharmacokinetics

Ternidazole hydrochloride is rapidly and completely absorbed after oral administration . It is partly metabolized by oxidation, hydroxylation, and conjugation . Tinidazole, a compound similar to Ternidazole, is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .

Result of Action

The primary result of Ternidazole hydrochloride’s action is the death of the protozoan organisms. This is achieved by damaging the DNA of the organisms and preventing further DNA synthesis . This leads to the effective treatment of infections caused by these organisms.

Action Environment

The action of Ternidazole hydrochloride can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the metabolism of the drug, leading to unpleasant side effects such as nausea, vomiting, flushing, and headache . Therefore, it is recommended to avoid alcohol during treatment with Ternidazole hydrochloride .

Biochemical Analysis

Biochemical Properties

Ternidazole hydrochloride plays a role in biochemical reactions, particularly due to its antiprotozoic properties

Cellular Effects

Given its antiprotozoic properties , it may influence cell function by interacting with protozoan cells

Molecular Mechanism

The molecular mechanism of action of Ternidazole hydrochloride is not well-defined. It is a hydroxymetabolite of nitroimidazole , suggesting that it may exert its effects at the molecular level through similar mechanisms as other nitroimidazoles These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole (hydrochloride) involves the reaction of 2-methyl-5-nitroimidazole with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)-2-methyl-5-nitroimidazole. This intermediate is then treated with hydrochloric acid to yield Ternidazole (hydrochloride) .

Industrial Production Methods: Industrial production of Ternidazole (hydrochloride) typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Ternidazole (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKVODAFRGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220314
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70028-95-4
Record name 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride
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